molecular formula CHO2(−)<br>CHO2- B1220265 Formate CAS No. 71-47-6

Formate

Cat. No. B1220265
CAS RN: 71-47-6
M. Wt: 45.017 g/mol
InChI Key: BDAGIHXWWSANSR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524900B2

Procedure details

A sealed tube was charged with 7-methoxy-N-((6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine hydrochloride (238 mg, 502 μmol) and HBr (5966 μl, 52740 μmol), sealed, then placed in a 120° C. oil bath for 48 h. Cooled to room temperature and brought to pH˜14 with NaOH (6N). Isolated solid by filtration which was purified by RPHPLC to afford 8-((6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino)-1,5-naphthyridin-3-ol as its formate salt. MS (ESI pos. ion) m/z: 424 (MH+). Calc'd exact mass for C20H12F3N2O: 423.
Name
7-methoxy-N-((6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine hydrochloride
Quantity
238 mg
Type
reactant
Reaction Step One
Name
Quantity
5966 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8]([NH:14][CH2:15][C:16]3[N:20]4[N:21]=[C:22]([C:25]5[CH:30]=[C:29]([F:31])[C:28]([F:32])=[C:27]([F:33])[CH:26]=5)[CH:23]=[CH:24][C:19]4=[N:18][N:17]=3)=[CH:9][CH:10]=[N:11]2)=[N:6][CH:5]=1.Br.[OH-:35].[Na+]>>[F:33][C:27]1[CH:26]=[C:25]([C:22]2[CH:23]=[CH:24][C:19]3[N:20]([C:16]([CH2:15][NH:14][C:8]4[CH:9]=[CH:10][N:11]=[C:12]5[C:7]=4[N:6]=[CH:5][C:4]([OH:3])=[CH:13]5)=[N:17][N:18]=3)[N:21]=2)[CH:30]=[C:29]([F:31])[C:28]=1[F:32].[CH:2]([O-:3])=[O:35] |f:0.1,3.4|

Inputs

Step One
Name
7-methoxy-N-((6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine hydrochloride
Quantity
238 mg
Type
reactant
Smiles
Cl.COC1=CN=C2C(=CC=NC2=C1)NCC1=NN=C2N1N=C(C=C2)C2=CC(=C(C(=C2)F)F)F
Name
Quantity
5966 μL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
placed in a 120° C.
CUSTOM
Type
CUSTOM
Details
for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
Isolated solid
FILTRATION
Type
FILTRATION
Details
by filtration which
CUSTOM
Type
CUSTOM
Details
was purified by RPHPLC

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1F)F)C=1C=CC=2N(N1)C(=NN2)CNC=2C=CN=C1C=C(C=NC21)O
Name
Type
product
Smiles
C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.